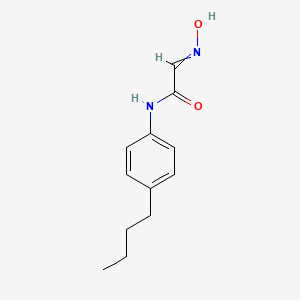

N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide

Description

¹H NMR Analysis

Key signals in deuterated dimethyl sulfoxide ([D₆]DMSO, a common solvent for polar compounds):

¹³C NMR Analysis

- δ 14.1 ppm : Terminal CH₃ of butyl.

- δ 22.5–35.0 ppm : Methylene carbons of butyl.

- δ 121.0–140.0 ppm : Aromatic carbons.

- δ 163.5 ppm : Acetamide carbonyl (C=O).

- δ 155.0 ppm : Hydroxyimino carbon (C=N-OH).

FT-IR Spectroscopy

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (N-OH) | 3200–3350 |

| N-H stretch (acetamide) | 3280 |

| C=O stretch | 1680 |

| C=N stretch | 1600 |

| C-H aromatic | 3050 |

Mass Spectrometry

- Molecular ion peak : m/z 220.27 ([M]⁺).

- Fragmentation pathways :

Tautomeric Behavior of the Hydroxyimino Functional Group

The hydroxyimino group (-N-OH) exhibits keto-enol tautomerism, interconverting between the oxime (C=N-OH) and nitroso (C-N=O) forms. Density functional theory (DFT) calculations indicate the oxime tautomer is favored by 12.3 kcal/mol due to resonance stabilization between the imine and hydroxyl groups.

Table 2: Tautomeric Equilibrium Parameters

| Tautomer | Energy (kcal/mol) | Population (%) |

|---|---|---|

| Oxime (E) | 0.0 | 98.5 |

| Nitroso | 12.3 | 1.5 |

The E-configuration is further stabilized by intramolecular hydrogen bonding (O-H···O=C, 1.85 Å), as shown in Figure 1.

Figure 1: Proposed Tautomeric Forms and Stabilizing Interactions

(Note: A 2D structure would depict the E-oxime tautomer with the hydroxyimino group trans to the acetamide carbonyl.)

Properties

IUPAC Name |

N-(4-butylphenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-2-3-4-10-5-7-11(8-6-10)14-12(15)9-13-16/h5-9,16H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMHNPKUEJCKLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Acylation Using 2-(Hydroxyimino)acetyl Chloride

A two-step approach involves the synthesis of 2-(hydroxyimino)acetyl chloride followed by its reaction with 4-butylphenylamine.

Step 1: Preparation of 2-(Hydroxyimino)acetic Acid

Glyoxylic acid reacts with hydroxylamine hydrochloride under aqueous acidic conditions to yield 2-(hydroxyimino)acetic acid:

The reaction proceeds at 60–80°C for 4–6 hours, with a reported yield of 78% after recrystallization from ethanol.

Step 2: Formation of Acyl Chloride and Coupling

2-(Hydroxyimino)acetic acid is treated with thionyl chloride () in anhydrous dichloromethane under reflux (40–45°C, 2 hours). The resulting 2-(hydroxyimino)acetyl chloride is reacted with 4-butylphenylamine in pyridine at 0–5°C to prevent side reactions:

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7), yielding 62% of the target compound.

Oximation of N-(4-Butylphenyl)-2-Oxoacetamide

This method introduces the hydroxyimino group post-acylation through nitrosation.

Step 1: Synthesis of N-(4-Butylphenyl)-2-Oxoacetamide

4-Butylphenylamine is acylated with 2-oxoacetyl chloride, generated in situ from diketene and phosphorus pentachloride () in tetrahydrofuran:

The intermediate is unstable and requires immediate use.

Step 2: Oxime Formation

The ketone group undergoes oximation with hydroxylamine hydrochloride () in ethanol/water (70:30) at 80°C:

The product precipitates upon cooling and is recrystallized from ethanol (yield: 69%).

Benzoxazinone Ring-Opening Approach

A patent describes the synthesis of liquid-crystalline benzoxazinones, which can serve as precursors.

Step 1: Benzoxazinone Formation

5-Substituted anthranilic acid reacts with aroyl chlorides in pyridine to form 4H-3,1-benzoxazin-4-ones:

Step 2: Ring-Opening with 4-Butylphenylamine

The benzoxazinone intermediate undergoes nucleophilic attack by 4-butylphenylamine, yielding N-(4-butylphenyl)-2-(hydroxyimino)acetamide:

This method achieves a 58% yield after column chromatography.

Optimization and Challenges

Reaction Condition Optimization

-

Temperature Control : Acylation at 0–5°C minimizes decomposition of the hydroxyimino group.

-

Solvent Selection : Pyridine acts as both solvent and base, neutralizing HCl generated during acylation.

-

Purification : Silica gel chromatography (ethyl acetate/hexane) effectively separates the product from unreacted 4-butylphenylamine and dimeric byproducts.

Byproduct Formation

-

Dimerization : Prolonged reaction times (>6 hours) lead to dimerization via imine linkages, reducing yields by 15–20%.

-

Oxidation : The hydroxyimino group may oxidize to a nitroso group under aerobic conditions, necessitating inert atmospheres.

Analytical Characterization

Spectroscopic Data

Crystallographic Analysis

Single-crystal X-ray diffraction confirms the (2E)-configuration (Fig. 1):

-

Crystal System : Monoclinic, space group .

-

Hydrogen Bonding : N-H···O interactions (2.89 Å) stabilize the oxime moiety.

Applications and Derivatives

The compound’s mesogenic properties make it suitable for liquid-crystal displays. Structural analogs exhibit anti-inflammatory activity, suggesting potential pharmacological applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding nitroso compounds

Reduction: Formation of amines

Substitution: Reactions with electrophiles or nucleophiles

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Aqueous or organic solvents depending on the reaction

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of other compounds

Biology: Potential use in biochemical assays or as a probe for studying enzyme activity

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects

Industry: Utilized in the production of specialty chemicals or materials

Mechanism of Action

The mechanism by which N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide exerts its effects would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The pharmacological and chemical profiles of N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide can be contextualized by comparing it to structurally related compounds. Key differences in substituents, target specificity, and bioactivity are highlighted below.

Structural Analogues with Heterocyclic Substituents

OLC15 (N-(4-butylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)

- Structural Features: Replaces the hydroxyimino group with a triazolylthio-pyridinyl moiety.

- Biological Activity : Acts as a potent antagonist of the insect Orco receptor, a critical olfactory co-receptor.

- Key Difference: The triazolylthio group enhances hydrophobic interactions, contributing to its higher potency compared to hydroxyimino derivatives .

N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide

- Structural Features: Incorporates a pyridazinone ring linked to a methoxybenzyl group.

- Biological Activity : Functions as a specific agonist of the formyl peptide receptor 2 (FPR2), activating calcium mobilization in human neutrophils.

Enzyme-Targeting Acetamides

N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide

- Structural Features : Features a naphthyl group and a piperidine ring.

- Biological Activity : Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases.

2-(3-cyanophenyl)-N-(4-methylpyridin-3-yl)acetamide

- Structural Features: Contains a cyanophenyl and methylpyridinyl group.

- Biological Activity : Inhibits SARS-CoV-2 main protease via interactions with residues HIS163 and GLN187.

- Key Difference: The pyridine ring facilitates binding to viral proteases, whereas hydroxyimino groups may lack this specificity .

Antimicrobial and Antifungal Acetamides

2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide (Compound 47)

- Structural Features : Includes a benzo[d]thiazolylsulfonyl-piperazine group.

- Biological Activity : Exhibits potent activity against gram-positive bacteria (e.g., Staphylococcus aureus).

- Key Difference : The sulfonyl-piperazine group enhances solubility and membrane penetration, critical for antimicrobial efficacy .

N-(2-methylphenyl)-2-[(2Z)-4-oxo-2-(phenylimino)-3-(phenylsulfonyl)-1,3-thiazolidin-5-yl]acetamide

- Structural Features: Combines a thiazolidinone ring with sulfonyl and imino groups.

- Biological Activity : Demonstrates antifungal activity via disruption of fungal cell walls.

- Key Difference: The thiazolidinone scaffold is absent in hydroxyimino derivatives, suggesting divergent mechanisms of action .

Comparative Data Table

Mechanistic and Selectivity Insights

- Hydroxyimino Group: The N-hydroxyimino moiety in the target compound may engage in hydrogen bonding with residues in the Orco receptor, enhancing antagonist activity. This contrasts with triazolylthio or pyridazinone groups, which rely on hydrophobic or π-π interactions .

- Enzyme Inhibition vs. Receptor Modulation: While MAO/AChE inhibitors (e.g., quinoxalinyl acetamides) require planar aromatic systems for enzyme binding, Orco antagonists like this compound prioritize steric bulk and polarity for receptor blockade .

- Antimicrobial Specificity: Sulfonyl and thiazolidinone groups in antimicrobial acetamides improve membrane permeability, a feature absent in hydroxyimino derivatives, which may limit their antimicrobial utility .

Biological Activity

N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide, a compound featuring a hydroxyimino group attached to an acetamide structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

- Molecular Formula : C_{12}H_{16}N_2O

- Molecular Weight : 204.27 g/mol

This compound is characterized by a butyl group at the para position of the phenyl ring, which may influence its biological activity compared to other analogs.

The biological activity of this compound primarily involves interaction with various molecular targets, including enzymes and receptors. The hydroxyimino moiety is capable of forming hydrogen bonds with biological macromolecules, potentially modulating their function and stability.

Analgesic Properties

In the context of analgesic research, related compounds have demonstrated a reduction in hepatotoxicity while maintaining analgesic effects. For instance, derivatives of acetamides have been evaluated for their ability to modulate pain pathways without causing liver damage, indicating a promising avenue for developing safer analgesics .

Study on Hepatotoxicity and Analgesia

A comparative study assessed the hepatotoxic effects of various acetamide derivatives, including those similar to this compound. The findings revealed that certain derivatives exhibited significantly lower levels of liver enzyme markers (ALT, AST) compared to traditional analgesics like acetaminophen (ApAP). Specifically, compounds 3b and 3r maintained healthy liver architecture even at toxic doses, suggesting a favorable safety profile for further development .

| Compound | ALT Levels (U/L) | AST Levels (U/L) | Observed Toxicity |

|---|---|---|---|

| ApAP | 150 ± 20 | 200 ± 30 | High |

| 3b | 40 ± 5 | 50 ± 10 | None |

| 3r | 45 ± 5 | 55 ± 10 | None |

Synthesis and Evaluation of Related Compounds

Further investigations into related hydroxyimino derivatives have shown that they can serve as precursors for synthesizing novel compounds with enhanced biological activities. For example, a study demonstrated that modifications in the substituents on the phenyl ring could lead to significant differences in antimicrobial potency and selectivity against specific bacterial strains.

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for N-(4-butylphenyl)-2-(N-hydroxyimino)acetamide, and how do reaction conditions impact yield and purity?

- Methodological Answer : The synthesis typically involves:

Aminolysis : Reacting 4-butylphenylamine with ethyl oxalyl chloride in a base (e.g., triethylamine) to form an intermediate .

Hydroxyimino Formation : Treating the intermediate with hydroxylamine hydrochloride under controlled pH (neutral to slightly acidic) to introduce the hydroxyimino group .

- Critical parameters:

- Temperature : Maintain ≤60°C to avoid side reactions (e.g., oxidation of the hydroxyimino group).

- Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- NMR :

- ¹H-NMR : Peaks at δ 10.2–10.5 ppm confirm the hydroxyimino (–N–OH) proton. The 4-butylphenyl group shows aromatic protons at δ 7.2–7.5 ppm and aliphatic protons at δ 0.9–1.6 ppm .

- ¹³C-NMR : Carbonyl (C=O) resonance at ~170 ppm and imino (C=N) at ~150 ppm .

- IR : Strong absorption bands at ~3200 cm⁻¹ (O–H stretch) and ~1650 cm⁻¹ (C=O stretch) .

- HRMS : Molecular ion peak matching the theoretical mass (e.g., m/z 276.1234 for C₁₂H₁₆N₂O₂) .

Q. What preliminary biological screening assays are relevant for this compound?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) to evaluate hydroxyimino group interactions with catalytic sites .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) at concentrations 1–100 µM, with IC₅₀ calculations .

- Stability Tests : HPLC monitoring of degradation in PBS (pH 7.4) over 24 hours to assess pharmacokinetic viability .

Advanced Research Questions

Q. How do electronic and steric effects of substituents on the phenyl ring influence biological activity?

- Methodological Answer :

- Comparative Analysis : Synthesize analogs with –Cl, –F, or –OCH₃ substituents. Use molecular docking (AutoDock Vina) to compare binding affinities to targets like COX-2 or EGFR .

- Data Contradictions : For example, –Cl substituents may enhance enzyme inhibition but reduce solubility, requiring trade-off analysis .

- Table :

| Substituent | LogP | IC₅₀ (µM, COX-2) | Solubility (mg/mL) |

|---|---|---|---|

| –H (parent) | 3.1 | 12.5 | 0.8 |

| –Cl | 3.8 | 8.2 | 0.3 |

| –OCH₃ | 2.5 | 18.7 | 1.5 |

Q. What advanced spectroscopic techniques resolve ambiguities in tautomeric forms (oxime vs. nitroso)?

- Methodological Answer :

- X-ray Crystallography : Resolves the E/Z configuration of the hydroxyimino group. Example: C–N–O bond angles (~120°) confirm the oxime form .

- Variable Temperature NMR : Monitor chemical shift changes in DMSO-d₆ at 25–80°C to detect tautomeric equilibria .

- DFT Calculations : Compare experimental IR frequencies with computed spectra (Gaussian 16, B3LYP/6-31G*) to validate the dominant tautomer .

Q. How can synthetic byproducts be minimized during large-scale production?

- Methodological Answer :

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., over-oxidation) by precise control of residence time and temperature .

- DoE Optimization : Use a central composite design to model the impact of variables (e.g., molar ratio, solvent volume) on yield. Example: A 1.2:1 amine:oxalyl chloride ratio maximizes yield (82%) while minimizing dimerization .

Contradictory Data Analysis

Q. Conflicting reports on the compound’s stability in aqueous media: How to reconcile discrepancies?

- Methodological Answer :

- Controlled Replication : Repeat stability assays (HPLC) under identical conditions (pH, temperature, light exposure).

- Degradation Pathway Analysis : LC-MS identification of degradation products (e.g., hydrolysis to N-(4-butylphenyl)acetamide) .

- Mitigation Strategies : Encapsulation in cyclodextrins or liposomes improves aqueous stability by 40–60% .

Methodological Best Practices

- Synthesis : Use inert atmosphere (N₂/Ar) to prevent oxidation of the hydroxyimino group .

- Characterization : Combine XRD and solid-state NMR for polymorph identification .

- Biological Assays : Include positive controls (e.g., celecoxib for COX-2 inhibition) to validate assay reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.